10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one
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Overview
Description
10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one is a naturally occurring sesquiterpenoid found in plants of the Solanaceae family, such as potatoes . This compound is known for its biological activities and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one typically involves the use of organic solvents and reagents under controlled conditions. One common method includes the use of farnesyl derivatives as starting materials, followed by hydroxylation and oxidation reactions .
Industrial Production Methods
Industrial production of this compound is often achieved through extraction from natural sources, such as plants in the Solanaceae family. The extraction process involves solvent extraction, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Industry: It is used in the formulation of natural pesticides and other agricultural products.
Mechanism of Action
The mechanism of action of 10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit the growth of certain bacteria by disrupting their cell membrane integrity. Additionally, it may modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
9-Hydroxynerolidol: Another sesquiterpenoid with similar antimicrobial properties.
9-Oxonerolidol: Known for its anti-inflammatory effects.
Chiliadenol B: Exhibits both antimicrobial and anti-inflammatory activities.
Uniqueness
10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one is unique due to its specific hydroxylation pattern and its presence in the Solanaceae family.
Properties
Molecular Formula |
C15H24O2 |
---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
10-hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one |
InChI |
InChI=1S/C15H24O2/c1-6-15(5,17)9-7-8-13(4)11-14(16)10-12(2)3/h6,8,10,17H,1,7,9,11H2,2-5H3 |
InChI Key |
NYBCPVODSGRKRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)CC(=CCCC(C)(C=C)O)C)C |
Origin of Product |
United States |
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